molecular formula C13H8N2 B3145298 9H-Carbazole-3-carbonitrile CAS No. 57102-93-9

9H-Carbazole-3-carbonitrile

Cat. No. B3145298
CAS RN: 57102-93-9
M. Wt: 192.22 g/mol
InChI Key: APYLNYCULQUSLG-UHFFFAOYSA-N
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Description

9H-Carbazole-3-carbonitrile is a chemical compound with the CAS Number: 57102-93-9 . It has a molecular weight of 192.22 . It is a solid at room temperature and is stored in a dry environment . It is an asymmetric bipolar and high-triplet-energy (ET?= 3.03 eV) phosphorescent host material which could be used for hosting blue, green, red and white light emitting TADF-OLED devices .


Synthesis Analysis

A catalytic, high yielding and scalable procedure for the synthesis of 9H-carbazole-3,6-dicarbonitrile has been developed . The synthesis routes of 9H-Carbazole-3-carbonitrile with experiments details and outcomes are available.


Molecular Structure Analysis

The molecular structure of 9H-Carbazole-3-carbonitrile can be represented by the linear formula: C13H8N2 . More detailed information about its structure can be found in the references .


Chemical Reactions Analysis

9H-Carbazole-3-carbonitrile is an interesting substrate for further carbonization to obtain N-doped carbons with a high electrocatalytic activity level . More details about its chemical reactions can be found in the references .


Physical And Chemical Properties Analysis

9H-Carbazole-3-carbonitrile is a solid at room temperature . It has a molecular weight of 192.22 . More details about its physical and chemical properties can be found in the references .

Scientific Research Applications

Safety and Hazards

9H-Carbazole-3-carbonitrile is labeled with the signal word “Warning” and the hazard statement H302 . Safety measures include avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . More details about its safety and hazards can be found in the references .

Future Directions

9H-Carbazole-3-carbonitrile is a promising material for various applications. It is an asymmetric bipolar and high-triplet-energy phosphorescent host material which could be used for hosting blue, green, red and white light emitting TADF-OLED devices . It is also an interesting substrate for the further carbonization to obtain N-doped carbons with a high electrocatalytic activity level .

properties

IUPAC Name

9H-carbazole-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2/c14-8-9-5-6-13-11(7-9)10-3-1-2-4-12(10)15-13/h1-7,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APYLNYCULQUSLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9H-Carbazole-3-carbonitrile

Synthesis routes and methods I

Procedure details

To a solution of 3-bromo-9H-carbazole (4.00 g, 16.3 mmol, 1 equiv) in N-Methyl-2-pyrrolidinone (40 mL) was added copper(I) cyanide (1.6012 g, 17.9 mmol, 1.1 equiv). The mixture was sealed and heated at 200° C. until TLC showed no starting material. The reaction solution was cooled and 60 mL of water was added. The off-white precipitate was filtered off and washed with EtOAc (3×20 mL). This filtrate was extracted with ethyl acetate (3×20 mL). The combined organic layers were washed with water (20 mL) and brine (20 mL), and then dried over Na2SO4. The solvent was removed under reduced pressure to afford red-brown oil. Methanol was added to the crude oil to afford 0.8251 g off-white precipitate as pure product. The mother liquid from the methanol precipitation was concentrated and purified by chromatography (25% EtOAc/Hex) to provide 0.28 g off-white solid. The combined yield was 35.5%.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
1.6012 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 3-bromo-9H-carbazole (123.4 mg, 0.50 mmol) and CuCN (49.9 mg, 0.56 mmol) in N-methyl-pyrrolidone (2 mL) was heated at 200° C. for 5 h. The cooled reaction mixture was poured into water and the precipitate was filtered and washed with ethyl acetate. The filtrate was extracted with ethyl acetate and the combined ethyl acetate extracts were washed with water, brine, dried (Na2SO4), filtered, and concentrated in vacuo. The crude residue was purified by flash column chromatography to afford the product as a white solid (84.7 mg, 88%).
Quantity
123.4 mg
Type
reactant
Reaction Step One
Name
Quantity
49.9 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
88%

Synthesis routes and methods III

Procedure details

A solution of 3-bromo-9H-carbazole (23.08 g, 0.094 mol) and cuprous cyanide (9.33 g, 0.103 mol) in N-methyl-pyrrolidone (300 ml) was heated at 200° C. for 5 h. The cooled reaction mixture was poured on to water (600 ml) and the precipitate was filtered off and washed with ethyl acetate (3×50 ml). The filtrate was extracted with ethyl acetate (3×250 ml) and the combined ethyl acetate extracts were washed with water (150 ml), brine (150 ml), dried (MgSO4) and concentrated in vacuo. The residue was crystallised from heptanes and recrystallised from acetonitrile (70 ml) affording 7.16 g (40%) of 3-cyano-9H-carbazole as a solid.
Quantity
23.08 g
Type
reactant
Reaction Step One
[Compound]
Name
cuprous cyanide
Quantity
9.33 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is 9H-Carbazole-3-carbonitrile of interest in OLED development?

A1: 9H-Carbazole-3-carbonitrile and its derivatives are primarily investigated as host materials in phosphorescent OLEDs (PhOLEDs) [, , , , , , ]. This is due to their advantageous properties, which include:

  • High triplet energy: This characteristic is crucial for efficiently hosting blue phosphorescent emitters, which tend to have higher triplet energy levels [, , , , , , ].
  • Bipolar charge transport: The compound can transport both holes and electrons, facilitating efficient charge recombination and light emission within the OLED device [, , , ].
  • Tunable properties: The structure of 9H-Carbazole-3-carbonitrile can be modified by adding various substituents. This allows researchers to fine-tune properties such as energy levels, charge transport characteristics, and solubility to improve device performance [, , , , ].

Q2: How does the introduction of a cyano group (CN) impact 9H-Carbazole-3-carbonitrile's properties in OLED applications?

A2: The cyano group plays a critical role in influencing the material's electronic properties and overall device performance [, , , ].

  • Electron-withdrawing effect: The cyano group is strongly electron-withdrawing, leading to a decrease in the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This is beneficial for achieving higher electron injection and transport properties within the OLED device [, , , ].
  • Increased triplet energy: The presence of the cyano group generally contributes to an increase in the triplet energy of the compound. This is particularly important for blue phosphorescent OLEDs, as it facilitates efficient energy transfer from the host to the blue emitter [, , ].
  • Improved stability: The cyano group can enhance the molecule's stability, potentially leading to longer device lifetimes [].

Q3: Can you provide examples of how researchers have modified 9H-Carbazole-3-carbonitrile to improve its performance in OLEDs?

A3: Numerous studies have explored structural modifications to enhance the properties of 9H-Carbazole-3-carbonitrile derivatives:

  • Decoration with Dibenzofuran: Connecting 9H-Carbazole-3-carbonitrile with dibenzofuran through the 6-position of the carbazole ring yielded materials with high triplet energy and balanced charge transport, leading to highly efficient blue and green PhOLEDs [].
  • Introduction of Tetraphenylsilyl and Carbazole Groups: Combining benzothienopyrimidine with a cyano group, tetraphenylsilyl, and carbazole units allowed researchers to fine-tune the LUMO level, intermolecular packing, and hole-blocking ability of the resulting materials, leading to improved device efficiency and lifetime [].
  • Varying Substituents on a Bis-tridentate Ir(III) Phosphor: Researchers synthesized a series of blue-emitting bis-tridentate Ir(III) phosphors with different substituents and co-doped them with a 9H-Carbazole-3-carbonitrile derivative. They found a correlation between the OLED device efficiency and the phosphorescence radiative lifetime, providing insights for designing efficient blue emitters [].

Q4: Are there any structural characterizations available for 9H-Carbazole-3-carbonitrile and its derivatives?

A4: Yes, studies have reported structural data for 9H-Carbazole-3-carbonitrile derivatives:

  • 9-[4-(Azidomethyl)phenyl]-9H-carbazole-3-carbonitrile: This derivative was found to have a dihedral angle of 55.08° between the carbazole ring and the pendant benzene ring. The crystal packing is stabilized by π–π stacking and C—H⋯π interactions [].
  • 9-p-Tolyl-9H-carbazole-3-carbonitrile: This compound exhibited a planar carbazole ring system inclined at an angle of 54.33° to the benzene ring. The crystal structure revealed weak C—H⋯N and C—H⋯π interactions [].

Q5: What analytical techniques are commonly employed to characterize 9H-Carbazole-3-carbonitrile and its derivatives?

A5: Researchers utilize a variety of analytical techniques to understand the properties of these compounds:

  • Spectroscopy: UV-Vis absorption and photoluminescence spectroscopy are routinely used to study the electronic transitions and excited-state properties of these materials. [, , , , ]
  • Electrochemistry: Cyclic voltammetry measurements provide insights into the HOMO and LUMO energy levels, which are crucial for understanding charge injection and transport in OLED devices. [, , , ]
  • Thermal Analysis: Techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are employed to assess the thermal stability of these materials, a critical factor for OLED device longevity. [, , ]
  • X-ray Diffraction: Single-crystal X-ray diffraction analysis is utilized to determine the molecular structure and packing arrangement in the solid state. [, ]

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